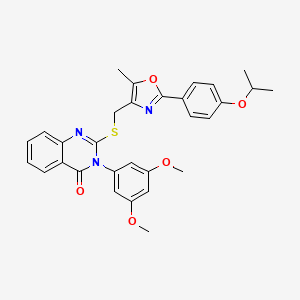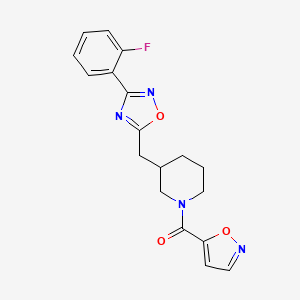
(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Chemical reactions can be influenced by various factors including temperature, pressure, and the presence of catalysts. Detailed reaction mechanisms are usually determined through experimental studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can influence how the compound behaves in different environments. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results .Scientific Research Applications
Synthesis and Antimicrobial Activity
Chemical Synthesis : A study by Patel, Agravat, and Shaikh (2011) involves the synthesis of pyridine derivatives, including compounds structurally similar to the one , showcasing their process of preparation and the antimicrobial activity against various bacterial and fungal strains. This research underlines the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacokinetics and Metabolism : Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a closely related dipeptidyl peptidase IV inhibitor, detailing its absorption, major metabolic pathways, and elimination in rats, dogs, and humans. This study provides insight into how similar structures are processed biologically, contributing to our understanding of their potential therapeutic applications (Sharma et al., 2012).
Anticonvulsant and Antagonist Activity
Anticonvulsant Agents : Malik and Khan (2014) synthesized and evaluated the anticonvulsant activities of novel methanone derivatives, indicating significant protective effects in models of seizures. Their work highlights the therapeutic potential of these compounds in treating convulsive disorders (Malik & Khan, 2014).
Antagonist and Enzyme Inhibition : Research on various derivatives, including those structurally related to the specified compound, has shown promise in fields such as enzyme inhibition and as antagonists for specific receptors. This includes potential applications in treating diseases like Parkinson's through the inhibition of enzymes like LRRK2 (Wang, Gao, Xu, & Zheng, 2017).
Applications in Cancer Research
- Antiproliferative Activity : Prasad et al. (2018) synthesized a compound with a similar structural framework, which was evaluated for antiproliferative activity, showcasing the potential of such molecules in cancer research. Their findings support the ongoing exploration of structurally similar compounds for therapeutic applications in oncology (Prasad et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F5N4O2/c22-16-3-1-13(9-17(16)23)19(31)30-11-14(12-30)20(32)29-7-5-28(6-8-29)18-4-2-15(10-27-18)21(24,25)26/h1-4,9-10,14H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMVKOFRZULLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2576310.png)
![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
![5-bromo-2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2576313.png)
![1-[3-(3-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2576315.png)



![4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-phenylbenzamide](/img/structure/B2576320.png)
![N-[1-(prop-2-enoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide](/img/structure/B2576321.png)
![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576324.png)


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)
